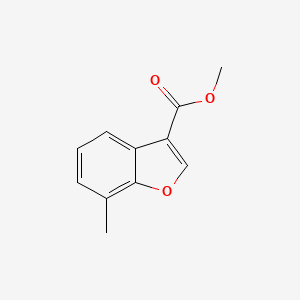

Methyl 7-methyl-1-benzofuran-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

methyl 7-methyl-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C11H10O3/c1-7-4-3-5-8-9(11(12)13-2)6-14-10(7)8/h3-6H,1-2H3 |

InChI Key |

YHUNRLYZZFMXSP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CO2)C(=O)OC |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Methyl 7 Methyl 1 Benzofuran 3 Carboxylate and Analogous Compounds

Retrosynthetic Analysis of the Benzofuran-3-carboxylate Core

A retrosynthetic analysis of the Methyl 7-methyl-1-benzofuran-3-carboxylate core reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary disconnection involves breaking the C-O and C-C bonds that form the furan (B31954) ring.

One common approach involves disconnecting the C(2)-C(3) bond and the C(7a)-O bond of the benzofuran (B130515) ring. This leads back to a substituted phenol (B47542) and a three-carbon synthon for the carboxylate-containing portion of the furan ring. For this compound, this would retrosynthetically yield 2-methylphenol and a suitable propiolate derivative. The forward synthesis would then involve the formation of an ether linkage followed by an intramolecular cyclization.

Another key disconnection strategy targets the C(3)-C(3a) bond and the C(2)-O bond. This pathway suggests a precursor that already contains the furan ring, which is then annulated to a benzene (B151609) ring. However, for the synthesis of substituted benzofurans, the former strategy is often more convergent and allows for greater control over the substitution pattern on the benzene ring.

Further disconnection of the carboxylate group at the C-3 position suggests a precursor such as a 3-halobenzofuran, which can be carboxylated, or a benzofuran-2,3-dicarboxylic acid, which can be selectively decarboxylated. These retrosynthetic pathways form the basis for the classical and modern synthetic methods discussed in the following sections.

Classical and Established Synthetic Approaches to Benzofuran-3-carboxylates

Prior to the widespread adoption of modern catalytic methods, several classical approaches were developed for the synthesis of benzofuran-3-carboxylates. These methods, while sometimes limited in scope or requiring harsh conditions, remain valuable tools in organic synthesis.

Decarboxylation Routes for 1-Benzofuran-3-carboxylic Acids

One established method for the synthesis of 1-benzofuran-3-carboxylic acids involves the selective decarboxylation of benzofuran-2,3-dicarboxylic acids. The dicarboxylic acid precursors can often be prepared through cyclization reactions of appropriately substituted phenols with acetylenedicarboxylic acid esters.

The selective decarboxylation at the C-2 position is typically achieved by heating the dicarboxylic acid, often in the presence of a copper catalyst or in a high-boiling solvent like quinoline. The stability of the resulting carboxylate anion and steric factors can influence the regioselectivity of the decarboxylation. This method provides a reliable route to various substituted benzofuran-3-carboxylic acids, which can then be esterified to yield the corresponding methyl esters.

Lithiation-Carboxylation of 3-Bromobenzofurans

Another classical approach involves the functionalization of a pre-formed benzofuran ring. Specifically, the lithiation of 3-bromobenzofurans followed by carboxylation provides a direct route to benzofuran-3-carboxylic acids.

This method typically involves the treatment of a 3-bromobenzofuran derivative with a strong organolithium base, such as n-butyllithium, at low temperatures to effect a halogen-metal exchange. The resulting 3-lithiobenzofuran is a potent nucleophile that readily reacts with carbon dioxide (in the form of dry ice) to yield the corresponding lithium carboxylate upon quenching. Subsequent acidic workup affords the desired 1-benzofuran-3-carboxylic acid. The success of this method is highly dependent on the stability of the organolithium intermediate and the absence of reactive functional groups elsewhere in the molecule. For the synthesis of this compound, this would require the prior synthesis of 3-bromo-7-methyl-1-benzofuran.

Modern Catalytic Methods for Benzofuran-3-carboxylate Synthesis

The development of transition metal-catalyzed reactions has revolutionized the synthesis of heterocyclic compounds, including benzofurans. These modern methods often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical approaches.

Transition Metal-Catalyzed Cyclizations and Annulations

A variety of transition metals, including palladium, rhodium, and copper, have been employed to catalyze the formation of the benzofuran ring system through various cyclization and annulation strategies.

Copper-catalyzed reactions have emerged as a particularly powerful tool for the synthesis of benzofurans. One of the most prominent strategies involves the copper-catalyzed intramolecular C–O bond formation from a suitably functionalized phenolic precursor.

A common approach is the coupling of a phenol with an alkyne, followed by an intramolecular cyclization. For the synthesis of benzofuran-3-carboxylates, this would typically involve the reaction of a substituted phenol with an activated alkyne such as a propiolate ester. The copper catalyst facilitates the addition of the phenolic hydroxyl group to the alkyne, forming a vinyl ether intermediate which then undergoes an intramolecular cyclization to form the benzofuran ring.

Recent advancements have focused on one-pot procedures where a phenol and an alkyne are reacted in the presence of a copper catalyst and an oxidant, leading directly to the polysubstituted benzofuran. rsc.org The regioselectivity of the cyclization can often be controlled by the nature of the substituents on both the phenol and the alkyne. For the synthesis of this compound, this methodology would involve the copper-catalyzed reaction of 2-methylphenol with methyl propiolate.

Below is a table summarizing various copper-catalyzed methods for the synthesis of benzofuran derivatives.

| Catalyst System | Reactants | Key Features |

| CuI / Base | o-Halophenol, Terminal Alkyne | Domino Sonogashira coupling and cyclization. |

| Cu(I) salts | Phenol, Internal Alkyne, Oxidant | One-pot oxidative annulation. rsc.org |

| CuCl / Cs2CO3 | 2-Alkynylphenol | Mild conditions for intramolecular cyclization. |

These modern catalytic approaches offer a versatile and efficient means to access a wide range of substituted benzofuran-3-carboxylates, including the target molecule, this compound.

Palladium-Catalyzed Transformations (e.g., Intramolecular Heck Reactions, Carbonylation)

Palladium catalysis is a cornerstone in the synthesis of complex organic molecules, and its application in the formation of benzofurans is well-documented. unicatt.it Intramolecular Heck reactions and carbonylation processes are particularly powerful for constructing the benzofuran ring system. nih.govnih.gov

The intramolecular Heck reaction typically involves the palladium-catalyzed cyclization of an aryl halide onto a tethered alkene. nih.gov For the synthesis of benzofuran-3-carboxylate analogues, a suitable precursor would be an o-alkenylphenyl haloacetate. The palladium(0) catalyst would oxidatively add to the aryl halide, followed by intramolecular migratory insertion of the alkene and subsequent β-hydride elimination to afford the benzofuran ring. The choice of ligands, bases, and solvents is crucial for optimizing the reaction yield and selectivity. dntb.gov.ua

Table 1: Representative Conditions for Palladium-Catalyzed Intramolecular Heck Reactions for Benzofuran Synthesis

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | MeCN | 80 | 75-90 | dntb.gov.ua |

| PdCl₂(dppf) | dppf | Et₃N | MeCN | 82 | Moderate to Good | dntb.gov.ua |

| Pd(OAc)₂ | DPEPhos | K₂CO₃ | DCE | 120 | 69-85 | nih.gov |

Note: The yields are representative for analogous benzofuran syntheses and may vary for specific substrates.

Palladium-catalyzed carbonylation reactions offer another direct route to benzofuran-3-carboxylates. researchgate.net These reactions can involve the cyclization of suitable precursors in the presence of carbon monoxide. For instance, a palladium-catalyzed cascade carbonylation/Heck reaction/esterification has been developed to produce benzofuran-3(2H)-one-containing γ-ketoesters, which are related structures. researchgate.net A novel three-component cyclization carbonylation of iodoarene-tethered propargyl ethers with an amine and CO has also been reported to construct benzofuran derivatives. nih.gov

Nickel-Catalyzed Methodologies

Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium for various cross-coupling and cyclization reactions. thieme.de In the context of benzofuran synthesis, nickel catalysts have been employed for intramolecular nucleophilic addition reactions of aryl halides to ketones, yielding substituted benzofurans. thieme.de While direct synthesis of this compound via nickel catalysis is not extensively detailed, the existing methodologies for analogous 3-arylbenzofurans suggest its feasibility. thieme.de These reactions often utilize Ni(II) precatalysts in the presence of a ligand and a reducing agent.

Table 2: Nickel Catalysts in the Synthesis of Benzofuran Derivatives

| Catalyst | Ligand | Solvent | Temperature (°C) | Application | Reference |

| Ni(OTf)₂ | 1,10-phenanthroline | MeCN | 110 | Intramolecular nucleophilic addition | nih.gov |

| Ni(dppp)₂Cl₂ | dppp | MeCN | 110 | Intramolecular nucleophilic addition | nih.gov |

Note: These conditions are for the synthesis of 3-arylbenzofurans and serve as a basis for developing methods for benzofuran-3-carboxylates.

Gold- and Silver-Based Catalysis

Gold and silver catalysts, known for their carbophilic nature, are highly effective in promoting the cyclization of alkyne-containing substrates to form heterocycles, including benzofurans. acs.org Gold-catalyzed reactions often involve the activation of an alkyne moiety towards nucleophilic attack by a tethered phenol. A novel approach for the synthesis of benzofuran derivatives involves a gold-catalyzed intermolecular alkoxylation/Claisen rearrangement/condensation cascade of quinols and alkynyl esters. acs.org

Silver catalysts can also be employed, sometimes in conjunction with gold, to facilitate similar transformations. nih.gov For instance, a silver-mediated sequential 5-endo-dig cyclization and [3+2] cycloaddition has been developed for the synthesis of substituted benzofuran- and indole-pyrroles. unicatt.it Silver-catalyzed carboxylation reactions using carbon dioxide have also been explored for the synthesis of heterocyclic compounds, which could potentially be adapted for benzofuran-3-carboxylates. semanticscholar.org

Table 3: Gold- and Silver-Based Catalysts in Benzofuran Synthesis

| Catalyst | Additive/Co-catalyst | Solvent | Application | Reference |

| JohnPhosAuCl / AgNTf₂ | Ph₂SiF₂ | Dichloroethane | Reaction of alkynyl esters and quinols | nih.gov |

| Ph₃PAuCl / AgNTf₂ | Phenanthroline | - | Bimetallic catalysis | acs.org |

| AgNTf₂ | - | - | Friedel–Crafts propargylation/Michael addition | nih.gov |

Rhodium-Mediated Catalysis

Rhodium catalysts have shown significant utility in the synthesis of substituted benzofurans through various C-H activation and annulation strategies. acs.org For example, rhodium-catalyzed annulation involving a C-H directing group migration between 1,3-diynes and N-benzoxyacetamide has been reported. nih.gov Another approach involves the rhodium-mediated transfer of a vinylene group between a vinyl carbonate and a meta-salicylic acid derivative to yield C4-substituted benzofurans. acs.org Relay catalysis, combining rhodium with a Brønsted acid, has been used for the tandem arylation-cyclization of propargyl alcohols with arylboronic acids to generate benzofuran skeletons. acs.org

Iron-Catalyzed Cross-Dehydrogenative Coupling Reactions

Iron catalysis provides an economical and environmentally friendly approach to C-C and C-heteroatom bond formation through cross-dehydrogenative coupling (CDC) reactions. mdpi.com This strategy allows for the direct coupling of two C-H bonds, avoiding the need for pre-functionalized starting materials. nih.gov While the direct synthesis of this compound via this method is not explicitly documented, iron-catalyzed CDC has been successfully applied to construct the benzofuran framework in the total synthesis of natural products like lithospermic acid. researchgate.net Iron-catalyzed C-H amidation of benzofurans has also been reported, demonstrating the reactivity of the benzofuran core under these conditions.

Metal-Free Synthetic Protocols

One-Pot Condensation Reactions

Metal-free synthetic methods are gaining increasing attention due to their cost-effectiveness and reduced environmental impact. diva-portal.org One-pot condensation reactions are particularly attractive for the efficient construction of complex molecules from simple precursors. For the synthesis of benzofuran-3-carboxylate analogues, a one-pot reaction involving the condensation of salicylaldehydes with various reaction partners can be employed. A facile and inexpensive one-pot synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives has been described, which proceeds via in situ Williamson ether formation followed by ester hydrolysis and intramolecular cyclization. nih.gov Another metal-free approach involves the reaction of ethyl acetohydroxamate with diaryliodonium salts, followed by an in-situ reaction with ketones under acidic conditions to yield substituted benzofurans. diva-portal.org

Oxidative Cyclization Pathways

Oxidative cyclization represents a powerful strategy for the construction of the benzofuran nucleus, often proceeding through the formation of a C-O bond via the oxidation of a suitably positioned precursor. These pathways can be initiated by various oxidizing agents and catalysts.

A notable example involves the use of phenyliodine(III) diacetate (PIDA) as an oxidant in a tandem in situ oxidative coupling and cyclization reaction. This approach has been successfully applied to the synthesis of 5-hydroxybenzofuran derivatives. While not a direct synthesis of this compound, the synthesis of Ethyl 5-hydroxy-2,7-dimethylbenzofuran-3-carboxylate provides a strong model for the formation of a 7-methyl substituted benzofuran core via an oxidative pathway. The reaction proceeds by the PIDA-mediated oxidation of a hydroquinone (B1673460), which then undergoes a coupling-cyclization reaction with a β-dicarbonyl compound.

The proposed mechanism for such a reaction involves two plausible routes. In the favored pathway, a Michael addition between the oxidized hydroquinone intermediate and the β-dicarbonyl precursor forms a coupling intermediate. This is followed by an intramolecular cyclization and subsequent aromatization to yield the final benzofuran product. The reaction conditions for a similar transformation are detailed in the table below.

| Starting Materials | Oxidant | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| 2,6-Dimethylhydroquinone, Ethyl acetoacetate | PIDA | ZnI₂ | Chlorobenzene | 95 | Ethyl 5-hydroxy-2,6,7-trimethylbenzofuran-3-carboxylate | 96 |

| 2-Methylhydroquinone, Ethyl acetoacetate | PIDA | ZnI₂ | Chlorobenzene | 95 | Ethyl 5-hydroxy-2,7-dimethylbenzofuran-3-carboxylate | 61 |

This table presents data for analogous compounds to illustrate the oxidative cyclization pathway.

Substituent Migration Reactions

An intriguing and less conventional approach to synthesizing highly substituted benzofurans involves reactions that proceed via substituent migration. These reactions can provide access to substitution patterns that are difficult to achieve through classical methods.

A significant development in this area is the synthesis of substituted benzofurans from 2,6-disubstituted phenols and alkynyl sulfoxides, which proceeds through a charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement followed by substituent migration. researchgate.net This methodology has been shown to be applicable to the synthesis of 7-methylbenzofurans.

Specifically, the reaction of o-cresol (B1677501) with an alkynyl sulfoxide (B87167) in the presence of trifluoroacetic anhydride (B1165640) (TFAA) yields a mixture of 7-methyl- and 4-methyl-substituted benzofuran derivatives. researchgate.net This occurs via a proposed mechanism where, after the initial researchgate.netresearchgate.net-sigmatropic rearrangement, a methyl group migrates to an adjacent position on the aromatic ring during the aromatization step.

Furthermore, the reaction of 2,6-dimethylphenol (B121312) has been shown to selectively produce a 4,7-dimethyl-substituted benzofuran, demonstrating the controlled migration of a methyl group. researchgate.net This strategy highlights a unique pathway to introduce the 7-methyl substituent onto the benzofuran core.

| Phenol Derivative | Reagent | Conditions | Products |

| o-cresol | Alkynyl sulfoxide, TFAA | CH₂Cl₂, rt, 1h | Mixture of 7-methyl- and 4-methyl-substituted benzofurans |

| 2,6-dimethylphenol | Alkynyl sulfoxide, TFAA | CH₂Cl₂, rt, 1h | 4,7-dimethyl-substituted benzofuran (64% yield) |

This table illustrates the formation of 7-methyl substituted benzofurans via substituent migration reactions.

Strategic Use of Precursors and Starting Materials

The selection of appropriate starting materials is crucial for the efficient synthesis of the target molecule. Various precursors can be strategically employed to construct the this compound scaffold.

Derivatives of Methyl Phenylacetates

While direct synthesis of this compound from a methyl phenylacetate (B1230308) derivative is not extensively documented in readily available literature, this class of compounds represents a plausible precursor. A hypothetical retrosynthetic analysis suggests that a suitably substituted methyl phenylacetate, such as methyl (2-formyl-6-methylphenoxy)acetate, could undergo an intramolecular cyclization to form the desired benzofuran ring. This transformation would likely require a base or acid catalyst to promote the condensation between the ester and aldehyde functionalities.

Salicylaldehydes and Ethyl Diazoacetate Derivatives

A highly efficient and convenient one-pot procedure for the synthesis of 3-ethoxycarbonylbenzofurans from commercially available salicylaldehydes and ethyl diazoacetate has been developed. orgsyn.orgorgsyn.org This method is noted for its high yields and operational simplicity. orgsyn.org

The reaction mechanism involves the initial formation of a hemiacetal intermediate from the reaction of the salicylaldehyde (B1680747) with ethyl diazoacetate in the presence of a Brønsted acid like HBF₄·OEt₂. Subsequent dehydration of this intermediate, typically with sulfuric acid, leads to the formation of the benzofuran ring. orgsyn.org

To synthesize this compound, 2-hydroxy-3-methylbenzaldehyde (B1203309) would be the required starting salicylaldehyde derivative. The general applicability of this method to a wide range of substituted salicylaldehydes suggests its feasibility for this specific target.

| Salicylaldehyde Derivative | Reagents | Conditions | Product | Yield (%) |

| Salicylaldehyde | 1. Ethyl diazoacetate, HBF₄·OEt₂, CH₂Cl₂, rt | Ethyl 3-ethoxycarbonylbenzofuran | 91 | |

| 5-Chlorosalicylaldehyde | 2. H₂SO₄, rt | Ethyl 5-chloro-3-ethoxycarbonylbenzofuran | 95 | |

| 3-Methoxysalicylaldehyde | Ethyl 7-methoxy-3-ethoxycarbonylbenzofuran | 92 |

This table showcases the versatility of the salicylaldehyde and ethyl diazoacetate method for synthesizing various substituted benzofuran-3-carboxylates.

o-Hydroxy Aldehydes, Amines, and Alkynes in One-Pot Syntheses

One-pot multi-component reactions offer an efficient approach to complex molecules from simple starting materials. A copper-catalyzed one-pot synthesis of benzofuran derivatives has been reported, which utilizes o-hydroxy aldehydes, amines, and alkynes. nih.gov

In this methodology, the reaction of an o-hydroxy aldehyde, an amine, and a terminal alkyne in the presence of a copper iodide catalyst leads to the formation of the benzofuran scaffold. To apply this to the synthesis of this compound, 2-hydroxy-3-methylbenzaldehyde would serve as the aldehyde component. The alkyne component would need to be an propiolate ester, such as methyl propiolate, to introduce the carboxylate group at the 3-position. The amine acts as a co-catalyst in this transformation.

β-Nitroacrylates and Phenols as Starting Materials

A practical and efficient method for the preparation of benzofuran- and naphthofuran-3-carboxylates involves the reaction of β-nitroacrylates with phenols. researchgate.net This reaction is promoted by indium trichloride (B1173362) under microwave irradiation and generally provides good to very good yields. researchgate.net

For the synthesis of this compound, m-cresol (B1676322) would be the appropriate phenol starting material. The reaction with a methyl β-nitroacrylate derivative would lead to the formation of the desired 7-methyl substituted benzofuran ring system. A related synthesis of 7-methylbenzofuran-2(3H)-one has been reported from the reaction of 3-hydroxy-4-methyl-2H-pyran-2-one and methyl 3-nitrobut-3-enoate, which proceeds via a Diels-Alder reaction followed by cyclization, showcasing the utility of nitroalkenes in forming the benzofuranone core. oregonstate.edu

| Phenol | β-Nitroacrylate | Promoter | Conditions | Product Class |

| Phenols | β-Nitroacrylates | InCl₃ | Microwave irradiation | Benzofuran-3-carboxylates |

| Naphthols | β-Nitroacrylates | InCl₃ | Microwave irradiation | Naphthofuran-3-carboxylates |

This table outlines the general scope of the synthesis of furan-3-carboxylates from phenols and β-nitroacrylates.

Optimization of Reaction Conditions and Yields in Methyl Benzofuran-3-carboxylate Synthesis

The efficient synthesis of methyl benzofuran-3-carboxylates and related benzofuran structures is highly dependent on the careful optimization of reaction conditions. Key parameters that significantly influence reaction outcomes, particularly product yield and purity, include the choice of catalysts, solvents, reaction temperature, and duration. Research across various synthetic methodologies demonstrates that systematic adjustments to these variables can lead to substantial improvements in efficiency.

Catalyst and Additive Selection

The selection of an appropriate catalyst and additives is paramount in directing the reaction pathway and maximizing yield. In the palladium-catalyzed C-H arylation for the synthesis of benzofuran-2-carboxamide (B1298429) derivatives, a precursor to certain carboxylates, the choice of additive had a pronounced impact. mdpi.com Initial reactions without additives yielded modest results, but the introduction of NaOAc as an additive significantly enhanced the reaction, with 1.0 equivalent providing an optimal yield of 78%. mdpi.com Similarly, pivalic acid also improved the yield, though to a lesser extent. mdpi.com

In the synthesis of 5-hydroxybenzofurans, an investigation into various catalysts and oxidants revealed that an iodine (I₂) catalyst combined with hydrogen peroxide (H₂O₂) as the oxidant produced the highest yield (88%) under optimized conditions. thieme-connect.com This highlights how the synergistic effect of a specific catalyst-oxidant pair can be crucial for success. thieme-connect.com

For the oxidative coupling of phenylpropanoids to form dihydrobenzofuran neolignans, a class of compounds structurally related to benzofurans, different silver(I) reagents were evaluated. scielo.br Among reagents like AgOAc, Ag₂CO₃, and AgNO₃, silver(I) oxide (Ag₂O) proved to be the most effective oxidant. scielo.brchemrxiv.org

| Entry | Catalyst | Additive/Oxidant | Conditions | Yield (%) | Reference |

| 1 | Pd(OAc)₂ | None | Toluene (B28343), 110 °C, 7 h | 46 | mdpi.com |

| 2 | Pd(OAc)₂ | NaOAc (1.0 equiv.) | Toluene, 110 °C, 7 h | 78 | mdpi.com |

| 3 | I₂ | H₂O₂ | EtOH, 80 °C, 6 h | 88 | thieme-connect.com |

| 4 | Cu(OAc)₂ | O₂ (1 atm) | EtOH, 80 °C, 6 h | 35 | thieme-connect.com |

| 5 | FeCl₃ | O₂ (1 atm) | EtOH, 80 °C, 6 h | 31 | thieme-connect.com |

Solvent Effects

The choice of solvent can dramatically alter reaction efficiency and even the product profile. In a study on the selective synthesis of 3-acylbenzofurans versus 3-formylbenzofurans, the solvent was a key determinant. nih.gov The transformation of a 2,3-dihydrobenzofuran (B1216630) intermediate yielded 3-acylbenzofuran with 97% efficiency in Tetrahydrofuran (THF) using a K₂CO₃ base. nih.gov However, switching the solvent to 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) ((CF₃)₂CHOH) in the presence of p-TsOH selectively produced the 3-formylbenzofuran isomer in 98% yield. nih.gov

Significant solvent effects were also observed in the aforementioned Pd-catalyzed C-H arylation. mdpi.com While the reaction performed well in toluene with NaOAc (78% yield), changing the solvent to cyclopentyl methyl ether (CPME) further boosted the yield to an excellent 93%. mdpi.com In the synthesis of dihydrobenzofuran neolignans, acetonitrile (B52724) was identified as a superior solvent compared to more traditional choices like dichloromethane (B109758) or benzene/acetone mixtures, providing the best balance between conversion and selectivity. scielo.brchemrxiv.org In another instance, modifying the solvent from pure chloroform (B151607) to a chloroform/DMF (5:1) mixture for a reaction involving thionyl chloride increased the product yield from a mere 30% to over 90%. mdpi.com

| Entry | Reaction Type | Solvent | Reagent/Catalyst | Yield (%) | Reference |

| 1 | C-H Arylation | Toluene | Pd(OAc)₂, NaOAc | 78 | mdpi.com |

| 2 | C-H Arylation | Cyclopentyl Methyl Ether (CPME) | Pd(OAc)₂, NaOAc | 93 | mdpi.com |

| 3 | Dihydrobenzofuran Aromatization | Tetrahydrofuran (THF) | K₂CO₃ | 97 | nih.gov |

| 4 | Dihydrobenzofuran Rearrangement | (CF₃)₂CHOH | p-TsOH | 98 | nih.gov |

| 5 | Thionyl Chloride Reaction | Chloroform | SOCl₂ | ~30 | mdpi.com |

| 6 | Thionyl Chloride Reaction | Chloroform/DMF (5:1) | SOCl₂ | >90 | mdpi.com |

Influence of Temperature and Reaction Time

Temperature and reaction duration are critical, often interdependent, variables. An optimal balance must be struck to ensure complete conversion of starting materials without promoting decomposition or side reactions. In the Pd-catalyzed C-H arylation, extending the reaction time from 7 to 16 hours increased the yield from 46% to 65%. mdpi.com However, an increase in temperature from 110 °C to 120 °C was detrimental, reducing the yield. mdpi.com This suggests that higher temperatures may accelerate catalyst decomposition or the formation of unwanted byproducts.

Conversely, for the synthesis of benzofuranones via a Diels-Alder-based cascade, an optimal yield was achieved by heating the reaction to 120 °C. oregonstate.edu In the synthesis of dihydrobenzofuran neolignans, optimization of conditions allowed the reaction time to be reduced from a lengthy 20 hours to just 4 hours without a significant loss of yield. scielo.brchemrxiv.org This improvement has significant practical implications for the efficiency and throughput of the synthesis. The synthesis of certain 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives was best achieved at 80 °C under ultrasound irradiation, indicating that the energy source can also be a key parameter to optimize. beilstein-journals.orgd-nb.info

| Entry | Reaction | Temperature | Time | Yield (%) | Reference |

| 1 | C-H Arylation | 110 °C | 7 h | 46 | mdpi.com |

| 2 | C-H Arylation | 110 °C | 16 h | 65 | mdpi.com |

| 3 | C-H Arylation | 120 °C | 7 h | 30 | mdpi.com |

| 4 | Oxidative Coupling | Room Temp. | 20 h | 31 (for DBN 2) | scielo.br |

| 5 | Oxidative Coupling (Optimized) | Room Temp. | 4 h | Not specified, but improved | scielo.brchemrxiv.org |

Chemical Reactivity and Transformation Chemistry

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of Methyl 7-methyl-1-benzofuran-3-carboxylate

While the furan (B31954) ring is significantly more susceptible to electrophilic attack than the benzene ring, substitution on the carbocyclic portion can be achieved under specific conditions. chemicalbook.commatanginicollege.ac.in The regiochemical outcome of such a substitution is directed by the existing substituents: the C-7 methyl group and the fused furan ring. Both are considered activating, ortho-, para-directing groups. msu.edulibretexts.org

The directing effects are as follows:

Fused Furan Ring (via oxygen atom): Activates the benzene ring and directs incoming electrophiles to the ortho (C-6) and para (C-4) positions.

C-7 Methyl Group: Activates the benzene ring and directs incoming electrophiles to its ortho (C-6) and para (C-5) positions.

Both groups strongly activate the C-6 position, making it the most probable site for electrophilic attack. The C-4 and C-5 positions are also activated, but to a lesser extent. Therefore, monosubstitution is expected to yield the C-6 substituted product as the major isomer. uci.edu

The general mechanism involves the generation of an electrophile which then attacks the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. byjus.com Subsequent loss of a proton restores the aromaticity. byjus.com

Interactive Data Table: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Expected Major Product |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Methyl 7-methyl-6-nitro-1-benzofuran-3-carboxylate |

| Halogenation | Br₂, FeBr₃ | Methyl 6-bromo-7-methyl-1-benzofuran-3-carboxylate |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 3-(Methoxycarbonyl)-7-methyl-1-benzofuran-6-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Methyl 6-acetyl-7-methyl-1-benzofuran-3-carboxylate |

Nucleophilic Reactions Involving the Ester Moiety at C-3

The methyl ester group at the C-3 position is susceptible to nucleophilic acyl substitution reactions. These transformations are fundamental for converting the ester into other important functional groups like carboxylic acids, amides, or other esters.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions. Basic hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated to yield 7-methyl-1-benzofuran-3-carboxylic acid. nih.gov

Amidation: Reaction with ammonia, primary amines, or secondary amines leads to the formation of the corresponding amides. This reaction, often called aminolysis, typically requires heat or catalysis. mdpi.com The reaction with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂) would similarly produce the corresponding carbohydrazide.

Transesterification: In the presence of an acid or base catalyst, reaction with an alcohol (R'-OH) can replace the methyl group of the ester with a different alkyl group (R'), forming a new ester.

Interactive Data Table: Nucleophilic Reactions at the C-3 Ester

| Reaction Type | Nucleophile/Reagents | Product |

| Saponification | 1. NaOH (aq), Heat2. H₃O⁺ | 7-Methyl-1-benzofuran-3-carboxylic acid |

| Amidation | NH₃, Heat | 7-Methyl-1-benzofuran-3-carboxamide |

| Reaction with Primary Amine | R-NH₂, Heat | N-Alkyl-7-methyl-1-benzofuran-3-carboxamide |

| Hydrazinolysis | H₂NNH₂, Heat | 7-Methyl-1-benzofuran-3-carbohydrazide |

| Transesterification | CH₃CH₂OH, H⁺ or CH₃CH₂O⁻ | Ethyl 7-methyl-1-benzofuran-3-carboxylate |

Functionalization of the Furan Ring System

The furan moiety of the benzofuran (B130515) system is electron-rich and thus highly reactive towards electrophiles. In 3-substituted benzofurans, electrophilic attack and metallation occur preferentially at the C-2 position. stackexchange.comechemi.com

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. For this compound, the reaction with a Vilsmeier reagent (formed from POCl₃ and DMF) is expected to occur exclusively at the C-2 position, yielding Methyl 2-formyl-7-methyl-1-benzofuran-3-carboxylate. chemistrysteps.comwikipedia.orgyoutube.com

Lithiation: Direct deprotonation can be achieved using a strong base such as n-butyllithium (n-BuLi). This metallation occurs at the most acidic proton, which is at the C-2 position. nih.gov The resulting 2-lithio-7-methyl-1-benzofuran-3-carboxylate is a powerful nucleophile that can react with a wide range of electrophiles to introduce new substituents at the C-2 position. nih.govresearchgate.net

Interactive Data Table: Functionalization via C-2 Lithiation

| Electrophile | Reagent Example | Product at C-2 |

| Aldehyde | Ph-CHO | Hydroxy(phenyl)methyl |

| Carbon Dioxide | CO₂ (s), then H₃O⁺ | Carboxylic acid |

| Alkyl Halide | CH₃I | Methyl |

| Ketone | Acetone | 2-Hydroxyprop-2-yl |

Regioselective and Stereoselective Transformations

Regioselectivity is a key feature of the chemistry of this compound, primarily concerning the competition between the furan ring and the benzene ring. wuxiapptec.comoregonstate.edunih.gov

Regioselectivity: As discussed, there is a strong electronic preference for electrophilic attack at the C-2 position of the furan ring over any position on the benzene ring. stackexchange.com This allows for the selective functionalization of the heterocyclic portion of the molecule under mild conditions. Achieving substitution on the benzene ring requires overcoming this inherent reactivity, often by using more forceful conditions or by blocking the C-2 position.

Stereoselectivity: Stereoselective transformations would become relevant upon reduction of the furan ring. Catalytic hydrogenation of the C2=C3 double bond proceeds via syn-addition of two hydrogen atoms from the catalyst surface. If a chiral center already existed at C-2 (introduced via lithiation, for example), this hydrogenation could lead to the formation of diastereomers, with one potentially being favored over the other depending on the catalyst and steric hindrance.

Rearrangement Reactions and Mechanistic Pathways

While specific rearrangement reactions starting directly from this compound are not extensively documented, related benzofuran structures are known to be synthesized via or undergo rearrangement reactions.

Sigmatropic Rearrangements: The synthesis of substituted benzofurans can involve charge-accelerated nih.govnih.gov-sigmatropic rearrangements, which sometimes include subsequent substituent migration. nih.govrsc.org

Chalcone (B49325) Rearrangements: Methods have been developed to selectively synthesize 3-acylbenzofurans through the rearrangement of chalcone derivatives, proceeding through a 2,3-dihydrobenzofuran (B1216630) intermediate that can aromatize under different conditions. nih.gov

Benzopyran to Benzofuran Rearrangement: In some synthetic sequences, an unusual rearrangement from a benzopyran to a more stable benzofuran scaffold has been observed under moderate conditions. mdpi.com

These examples suggest that under certain thermal or catalytic conditions, the benzofuran skeleton or its precursors can undergo complex molecular reorganizations.

Reductive Transformations of the Benzofuran System

The molecule possesses two primary sites for reduction: the C2=C3 double bond of the furan ring and the C-3 ester group.

Reduction of the Furan Ring: Catalytic hydrogenation is a highly effective method for the selective reduction of the furan ring's double bond. Using catalysts such as ruthenium (Ru) or rhodium (Rh) nanoparticles with molecular hydrogen (H₂), the furan ring can be converted to a 2,3-dihydrobenzofuran ring system, leaving the benzene ring and ester group intact. acs.org

Reduction of the Ester Moiety: The ester group can be reduced to a primary alcohol using strong hydride reagents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, which would convert the methyl carboxylate group into a hydroxymethyl group, yielding (7-methyl-1-benzofuran-3-yl)methanol. This reaction typically does not affect the aromatic system.

Selective vs. Exhaustive Reduction: The choice of reducing agent allows for selective transformations. Catalytic hydrogenation primarily targets the furan double bond, while LiAlH₄ targets the ester. Using more forcing hydrogenation conditions (higher pressure, temperature, or more active catalysts) could potentially reduce both the furan ring and the ester group.

Interactive Data Table: Reductive Transformations

| Reagent(s) | Functionality Reduced | Product |

| H₂, Ru nanoparticles | Furan C2=C3 Double Bond | Methyl 7-methyl-2,3-dihydro-1-benzofuran-3-carboxylate |

| LiAlH₄, then H₂O | Ester Carbonyl | (7-Methyl-1-benzofuran-3-yl)methanol |

| NaBH₄ | No reaction | This compound |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl 7-methyl-1-benzofuran-3-carboxylate

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds by mapping the carbon and hydrogen framework.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton.

The aromatic region would show signals for the three protons on the benzene (B151609) ring portion of the benzofuran (B130515) core. The proton at position 2 of the furan (B31954) ring is expected to appear as a singlet in the downfield region, typically between 8.0 and 8.5 ppm, due to the influence of the adjacent oxygen atom and the ester group. The protons at positions 4, 5, and 6 on the benzene ring would appear as a complex multiplet system.

The spectrum would also feature two sharp singlets corresponding to the methyl groups. The protons of the methyl ester group (-OCH₃) are expected to resonate around 3.9 ppm. The protons of the methyl group attached to the benzene ring at position 7 (-CH₃) would likely appear further upfield, around 2.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.2 | Singlet | 1H | H-2 |

| ~7.8 - 7.2 | Multiplet | 3H | H-4, H-5, H-6 (Aromatic) |

| ~3.9 | Singlet | 3H | -COOCH₃ |

| ~2.5 | Singlet | 3H | 7-CH₃ |

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, including quaternary carbons which are not visible in ¹H NMR. The spectrum for this compound is predicted to show 11 distinct signals, corresponding to the 11 carbon atoms in the structure.

The carbonyl carbon of the ester group is expected to have the largest chemical shift, appearing significantly downfield around 165 ppm. The carbons of the benzofuran ring system would resonate in the aromatic region (approximately 110-155 ppm). The carbon atom C-2, being adjacent to the oxygen and the ester group, would be found in the 140-150 ppm range. The methyl ester carbon (-OC H₃) would appear around 52 ppm, while the methyl carbon at position 7 is expected at approximately 20-25 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Carbon Assignment |

| ~165 | C=O (Ester) |

| ~155 - 110 | C-2, C-3, C-3a, C-4, C-5, C-6, C-7, C-7a |

| ~52 | -COOCH₃ |

| ~22 | 7-CH₃ |

Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the precise connectivity of atoms within a molecule. HMBC reveals correlations between protons and carbons that are separated by two or three bonds.

For this compound, an HMBC experiment would be instrumental in definitively assigning the quaternary carbons and linking the separate proton systems. Key expected correlations would include:

A correlation between the singlet proton signal at H-2 and the carbonyl carbon of the ester group, confirming the C-2 to C-3 bond and the position of the ester.

Correlations from the methyl ester protons (~3.9 ppm) to the ester carbonyl carbon (~165 ppm).

Correlations between the protons of the methyl group at C-7 (~2.5 ppm) and the aromatic carbons C-7, C-6, and C-7a, confirming its position on the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

The molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (C₁₁H₁₀O₃ = 190.19 g/mol ). The fragmentation pattern is influenced by the most stable resulting ions. For this molecule, common fragmentation pathways would likely involve the ester group. Key fragment ions would be anticipated from:

The loss of the methoxy (B1213986) radical (•OCH₃) from the parent ion, resulting in a fragment at m/z 159.

The loss of the entire methoxycarbonyl group (•COOCH₃), leading to a fragment corresponding to the 7-methylbenzofuran (B50305) cation at m/z 131.

Cleavage resulting in a methyl radical (•CH₃) loss is also possible, though typically less favored than fragmentation at the ester group.

Table 3: Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment |

| 190 | [M]⁺ (Molecular Ion) |

| 159 | [M - •OCH₃]⁺ |

| 131 | [M - •COOCH₃]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (formula C₁₁H₁₀O₃), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This technique is crucial for confirming the identity of a newly synthesized compound. For instance, a related benzofuran derivative was identified using ESI-HRMS to confirm its exact mass and formula.

The choice of ionization technique is critical in mass spectrometry.

Electrospray Ionization (ESI): This is a soft ionization technique that is particularly useful for polar molecules and less prone to causing extensive fragmentation. It often results in the observation of a protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). ESI-MS has been successfully used in the analysis of various benzofuran derivatives.

Direct Analysis in Real Time (DART): DART is an ambient ionization technique that allows for the analysis of samples in their native state with minimal preparation. It is a rapid method that can provide fast confirmation of the molecular weight of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its key structural features: the benzofuran core, the methyl ester group, and the methyl substituent on the benzene ring.

The primary absorptions can be assigned as follows:

Aromatic and Alkyl C-H Stretches: The spectrum should show distinct peaks for C-H stretching vibrations. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the C-H stretches of the two methyl groups (the one on the ring and the one in the ester) are expected in the 3000-2850 cm⁻¹ region. vscht.czlibretexts.org

Carbonyl (C=O) Stretch: A strong, sharp absorption band corresponding to the C=O stretching vibration of the ester group is a key diagnostic feature. For an α,β-unsaturated ester, where the carbonyl is conjugated with the furan ring's double bond, this peak is typically observed in the 1730-1715 cm⁻¹ range. libretexts.orgorgchemboulder.com

Aromatic C=C Stretches: The presence of the benzene ring within the benzofuran structure gives rise to characteristic C=C in-ring stretching vibrations, which are expected to appear in the 1600-1400 cm⁻¹ region. vscht.cz

C-O Stretches: The spectrum will also contain bands for the C-O stretching vibrations of the ester and the furan ether linkage. These typically appear as two or more bands in the fingerprint region, between 1300 cm⁻¹ and 1000 cm⁻¹. orgchemboulder.com

The anticipated IR absorption bands and their corresponding vibrational modes for this compound are summarized in the table below.

| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Benzofuran Ring) |

| 3000-2850 | C-H Stretch | Aliphatic (Methyl Groups) |

| 1730-1715 | C=O Stretch | α,β-Unsaturated Ester |

| 1600-1400 | C=C Stretch (in-ring) | Aromatic (Benzene Ring) |

| 1300-1000 | C-O Stretch | Ester and Furan Ether |

X-ray Crystallography for Solid-State Structure Determination and Conformation

Single-crystal X-ray crystallography provides unambiguous proof of a molecule's structure by mapping the electron density of a crystalline sample. This technique determines the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.

While specific crystallographic data for this compound have not been reported in the reviewed literature, analysis of closely related substituted benzofuran structures allows for a reliable prediction of its solid-state characteristics. asianpubs.orgnih.gov Studies on various benzofuran derivatives consistently show that the fused benzofuran ring system is essentially planar. nih.gov

For instance, the crystal structure of 5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran reveals a nearly planar benzofuran unit. nih.gov Similarly, other complex benzofuran derivatives crystallize in common space groups like P-1 (triclinic) or Pbca (orthorhombic). asianpubs.orgresearchgate.net In the crystal lattice, molecules are typically stabilized by a network of weak intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules. asianpubs.orgnih.gov

The table below presents crystallographic data for representative benzofuran derivatives, illustrating the types of crystal systems and space groups that could be expected for the title compound.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester | Triclinic | P-1 | asianpubs.org |

| Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate | Orthorhombic | Pbca | researchgate.net |

| 5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran | Triclinic | P-1 | nih.gov |

Other Spectroscopic Techniques for Structural Confirmation (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The benzofuran scaffold, being a conjugated aromatic system, acts as a chromophore that absorbs UV radiation. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands that arise from π→π* transitions within the aromatic and furan rings.

Studies on related benzofuran compounds show distinct absorption patterns in the UV region. For example, some benzofuran derivatives exhibit two main absorption bands, with a strong peak around 290 nm and a shoulder or a less intense band at a longer wavelength, typically between 325 nm and 350 nm. researchgate.net The exact position and intensity of the absorption maxima (λmax) are influenced by the substitution pattern on the benzofuran ring system. The presence of the methyl ester and the additional methyl group is expected to cause slight shifts in these absorption bands compared to the parent benzofuran molecule.

| Expected λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~290 | π→π | Benzofuran Ring System |

| ~325-350 (shoulder) | π→π | Benzofuran Ring System |

Computational Chemistry and Theoretical Studies on Methyl 7 Methyl 1 Benzofuran 3 Carboxylate

Theoretical Mechanistic Investigations of Synthetic Pathways and Reactions

Theoretical investigations into the synthesis of the benzofuran-3-carboxylate scaffold, a core component of Methyl 7-methyl-1-benzofuran-3-carboxylate, reveal several plausible mechanistic pathways. While specific computational studies on the title compound are not extensively detailed in the public domain, general mechanisms for related structures provide a strong theoretical framework.

One common approach involves the intramolecular cyclization of appropriately substituted precursors. For instance, a proposed mechanism for the formation of related 2-arylbenzofurans involves a palladium-catalyzed C–H arylation. This process is thought to proceed via a Pd(II)/Pd(IV) catalytic cycle, beginning with the coordination of a palladium catalyst to an 8-aminoquinoline-directed benzofuran-2-carboxamide (B1298429). This is followed by C–H activation to form a palladacycle intermediate, which then undergoes oxidative addition with an aryl iodide, and subsequent reductive elimination to yield the C3-arylated product. mdpi.com

Another versatile and computationally studied pathway is the base-catalyzed Rap–Stoermer reaction, which utilizes α-haloketones and substituted salicylaldehydes. nih.gov The mechanism proceeds through a Dieckmann-like aldol (B89426) condensation catalyzed by a base such as triethylamine. nih.gov For the synthesis of a benzofuran-3-carboxylate ester, a plausible theoretical pathway would involve the initial formation of an ether linkage, followed by an intramolecular cyclization. A proposed mechanism involves an initial in situ Williamson ether formation, followed by ester hydrolysis and a subsequent intramolecular condensation to form the furan (B31954) ring.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in computational drug design for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzofuran (B130515) derivatives, both 2D and 3D-QSAR models have been developed to predict their efficacy against various biological targets. derpharmachemica.comnih.govnih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These techniques analyze the steric and electrostatic fields (in CoMFA) and additionally hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA) surrounding a set of aligned molecules. nih.govnih.govmdpi.com For series of benzofuran and dibenzofuran (B1670420) derivatives, CoMFA and CoMSIA have been used to create predictive models for their inhibitory activities against targets like phosphodiesterase 4 and PTP-MEG2. nih.govnih.gov The resulting 3D contour maps from these analyses highlight specific regions where modifications to the molecular structure—such as adding bulky groups, electron-withdrawing groups, or hydrogen bond donors/acceptors—are predicted to enhance or diminish biological activity. nih.gov

These models are validated statistically to ensure their robustness and predictive power. nih.gov Key statistical parameters from various QSAR studies on benzofuran-related structures are summarized below.

| Study Focus | QSAR Method | R² (Correlation) | q² (Cross-validation) | pred_r² (External Validation) | Ref |

| Benzofuran-Based Vasodilators | 2D-QSAR | 0.816 | 0.731 | 0.772 | nih.gov |

| Arylbenzofuran H3 Antagonists | 2D-QSAR (PLS) | 0.866 | 0.603 | 0.394 | derpharmachemica.com |

| Dibenzofuran PTP-MEG2 Inhibitors | 3D-QSAR (HipHop) | - | - | - | nih.gov |

| Thieno-Pyrimidine Inhibitors | CoMFA | 0.917 | 0.818 | - | mdpi.com |

| Thieno-Pyrimidine Inhibitors | CoMSIA | 0.897 | 0.801 | - | mdpi.com |

| MCD Inhibitors | CoMFA | 0.841 | 0.558 | - | nih.gov |

| MCD Inhibitors | CoMSIA | 0.870 | 0.615 | - | nih.gov |

R²: Squared correlation coefficient; q²: Cross-validated correlation coefficient (Leave-one-out); pred_r²: Predictive R² for the external test set; PLS: Partial Least Squares.

These studies demonstrate that the biological activities of benzofuran derivatives can be effectively modeled, providing a reliable in silico tool for designing new, more potent compounds. nih.govnih.gov

The foundation of any QSAR model lies in the numerical representation of molecular structures through molecular descriptors. protoqsar.com These descriptors quantify various aspects of a molecule, including its topological, geometrical, electronic, and physicochemical properties. hufocw.orgresearchgate.net For benzofuran derivatives, a wide array of descriptors are calculated to build robust QSAR models.

These descriptors are typically categorized as follows:

0D/1D Descriptors: These include basic properties like molecular weight, atom counts, bond counts, and molecular fragment counts. hufocw.org

2D Descriptors: Derived from the 2D representation of the molecule, these include connectivity indices, topological shape indices, and electro-topological state indices. derpharmachemica.com

3D Descriptors: Calculated from the 3D conformation of the molecule, these encompass steric parameters, surface areas, volumes, and dipole moments. hufocw.org

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and include energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), partial atomic charges, and electrostatic potentials. researchgate.net

In studies on benzofuran derivatives, software like CODESSA PRO has been used to calculate a large pool of these descriptors. nih.govresearchgate.net Statistical methods, such as stepwise multiple linear regression (MLR) or partial least squares (PLS), are then employed to select the most relevant descriptors that significantly contribute to the biological activity being modeled. derpharmachemica.comnih.gov

| Descriptor Type | Example Descriptor | Significance | Ref |

| Topological | T_3_N_5 | Count of N atoms separated from any other N by 3 bonds | derpharmachemica.com |

| Topological | T_C_C_7 | Count of C atoms separated from any other C by 7 bonds | derpharmachemica.com |

| Quantum-Chemical | HOMO Energy (EHOMO) | Relates to the molecule's ability to donate electrons | researchgate.net |

| Quantum-Chemical | LUMO Energy (ELUMO) | Relates to the molecule's ability to accept electrons | researchgate.net |

| Physicochemical | log P | Octanol-water partition coefficient, indicates lipophilicity | researchgate.net |

| Hybrid | TPSA (Topological Polar Surface Area) | Predicts drug transport properties | hufocw.org |

| Constitutional | Molecular Weight (MW) | Basic property influencing size and transport | researchgate.net |

The careful selection and application of these descriptors are crucial for developing a QSAR model that is not only statistically significant but also mechanistically interpretable. tandfonline.com

Once a statistically robust QSAR model is established, its primary application is the in silico prediction of biological activities for novel or untested compounds. jazindia.com For the benzofuran class of molecules, these predictive models serve as a rapid and cost-effective screening tool. derpharmachemica.comnih.gov By calculating the relevant molecular descriptors for a new benzofuran derivative, such as this compound, and inputting these values into the QSAR equation, its biological activity can be estimated without the need for immediate synthesis and experimental testing. nih.gov

For example, a 2D-QSAR model developed for benzofuran-based vasodilators successfully predicted the activity of new analogs, with some showing higher potency than the reference standard. nih.gov Similarly, 3D-QSAR studies on dibenzofuran derivatives led to the generation of a pharmacophore model that explained the key structural features—one ring aromatic, three hydrophobic, and two hydrogen bond acceptor features—necessary for potent inhibitory activity against the PTP-MEG2 enzyme. nih.gov

These in silico predictions are invaluable for:

Lead Optimization: Guiding the modification of a lead compound to enhance its activity and selectivity.

Virtual Screening: Screening large chemical libraries to identify potential hits with desired biological profiles.

Prioritizing Synthesis: Helping chemists decide which novel compounds are most promising and should be synthesized first.

The predictive power of these models is rigorously tested using external validation sets—compounds that were not used in the model's development—to ensure their reliability for predicting the activity of new chemical entities. derpharmachemica.comnih.gov

Structure-Activity Relationship (SAR) Elucidation through Computational and Statistical Approaches

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological effects. nih.gov For benzofuran derivatives, computational and statistical approaches have been instrumental in elucidating these relationships, providing crucial insights for the design of more potent and selective agents. mdpi.comnih.gov

Computational methods like 3D-QSAR (CoMFA/CoMSIA) generate contour maps that visually represent the SAR. These maps highlight regions around the molecular scaffold where certain properties are favored or disfavored for activity. For instance, a green contour in a CoMFA steric map indicates that bulky substituents are favorable for activity in that region, while a blue contour in an electrostatic map suggests that electropositive groups would enhance potency. nih.gov

Statistical analysis of experimental data from series of benzofuran analogs has revealed several key SAR trends:

Substitution at C-2 and C-3: The nature of the substituent at the C-2 and C-3 positions of the benzofuran ring is often critical. Earlier SAR studies found that ester or heterocyclic ring substitutions at the C-2 position were crucial for cytotoxic activity. nih.gov For Sortase A inhibitors, an amide group at the 3-position was found to be essential for inhibitory activity. nih.gov

Halogenation: The addition of halogen atoms (bromine, chlorine, fluorine) to the benzofuran ring frequently leads to a significant increase in anticancer activities. mdpi.com This is attributed to the ability of halogens to form "halogen bonds," which can improve binding affinity to target proteins. mdpi.com The position of the halogen is a critical determinant of its effect on biological activity. mdpi.com

Substituents on Appended Rings: For derivatives with additional ring systems, substitutions on these peripheral rings also play a major role. In a series of 2-phenyl-benzofuran-3-carboxamides, a hydroxyl group on the 2-phenyl ring was important, and its replacement often reduced enzyme inhibitory activity. nih.gov

| Scaffold Position/Modification | Effect on Biological Activity | Target/Activity | Ref |

| C-2 Position | Ester or heterocyclic rings are crucial | Cytotoxicity | nih.gov |

| C-3 Position | Amide group is essential | Sortase A Inhibition | nih.gov |

| Benzene (B151609) Ring | Halogenation (Br, Cl, F) significantly increases activity | Anticancer | mdpi.com |

| 2-Phenyl Ring | Hydroxyl group enhances activity | Sortase A Inhibition | nih.gov |

| O-alkyl linker | N,N-diethylaminoethyl group was most potent | P-glycoprotein Inhibition | researchgate.net |

These computational and statistical SAR analyses provide a detailed roadmap for medicinal chemists to rationally design novel benzofuran derivatives with optimized therapeutic potential. mdpi.comacs.org

Molecular Docking Studies for Receptor Interactions and Binding Affinity (Theoretical)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) to a second (a receptor, typically a protein). researchgate.net This method is extensively used to understand the theoretical interactions of benzofuran derivatives with their biological targets at an atomic level. nih.govjazindia.comresearchgate.net

The docking process involves placing the 3D structure of the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding free energy. jazindia.comresearchgate.net Lower binding energy scores typically indicate a more favorable interaction. jazindia.com Analysis of the docked pose reveals key molecular interactions, such as:

Hydrogen Bonds: Crucial for specificity and strong binding.

Hydrophobic Interactions: Often drive the initial association of the ligand with the protein's binding pocket.

Pi-Pi Stacking and Pi-Cation Interactions: Common with aromatic systems like the benzofuran ring.

Molecular docking studies on various benzofuran derivatives have provided valuable insights into their mechanisms of action. For instance, docking of 2-phenyl-benzofuran-3-carboxamide derivatives into the active site of Staphylococcus aureus Sortase A (PDB: 2KID) revealed hydrogen bond interactions with key residues Cys184, Trp194, and Arg197, mimicking the binding pattern of the natural substrate. nih.gov In another study, benzofuran derivatives designed as anticancer agents were docked into the PI3K protein, showing good interaction with the essential residue Val851. researchgate.net Similarly, in silico analysis of benzofurans as potential antitubercular agents showed that certain derivatives could be stabilized at the active site of the NarL protein. nih.gov

| Benzofuran Derivative Class | Protein Target | Key Interacting Residues (Predicted) | Predicted Binding Energy/Score | Ref |

| 2-Phenyl-benzofuran-3-carboxamides | S. aureus Sortase A (2KID) | Cys184, Trp194, Arg197 | - | nih.gov |

| Various Benzofurans | PI3K | Val851 | - | researchgate.net |

| Benzofuran-3-yl hydrazine (B178648) derivatives | Anticancer Target | - | -6.9 to -10.4 kcal/mol | jazindia.com |

| Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate | NarL (M. tuberculosis) | - | - | nih.gov |

| 6-Aminomethylbenzofuranones | 5-HT2A and D2 Receptors | Ser3.36, Ser5.42 | - | drugbank.com |

| 4-Nitrophenyl-functionalized benzofurans | Bovine Serum Albumin (BSA) | - | kD = 28.4 nM (BF1) | mdpi.com |

These theoretical docking studies are crucial for validating experimental findings, explaining observed SAR, and guiding the rational design of new benzofuran-based ligands with enhanced binding affinity and selectivity for their intended biological targets. nih.govresearchgate.net

Exploration of Biological Activities and Mechanisms in Vitro and Theoretical Perspectives

Enzyme Inhibition Studies

The benzofuran (B130515) core is a key feature in a variety of enzyme inhibitors. Derivatives have been synthesized and evaluated for their ability to inhibit several enzymes crucial to pathological processes.

Chorismate Mutase: Chorismate mutase (CM) is an essential enzyme in the shikimate pathway of bacteria, fungi, and plants, making it an attractive target for novel antimicrobial agents. uio.no Several benzofuran derivatives have been designed and synthesized as potential inhibitors of this enzyme. nih.govnih.gov In one study, novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives were synthesized and evaluated for their ability to inhibit chorismate mutase from Mycobacterium tuberculosis (MtbCM). nih.govrsc.org In silico docking studies predicted strong interactions between these molecules and the enzyme. rsc.org Subsequent in vitro testing showed that several of these compounds demonstrated significant inhibition of MtbCM, with three derivatives exhibiting 64–65% inhibition at a concentration of 30 μM. nih.govnih.govrsc.org These findings suggest that the benzofuran scaffold can serve as a basis for developing potent antitubercular agents targeting this enzyme. nih.gov

Acetylcholinesterase: Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. mdpi.com The benzofuran structure is a component of several potent AChE inhibitors. mdpi.com A variety of novel benzofuran derivatives have been synthesized and tested for their anti-AChE activity. For instance, a series of benzofuran-based 1,2,4-triazole (B32235) derivatives showed promising efficacy against AChE, with one compound bearing a 2,5-dimethoxyphenyl moiety displaying a strong inhibitory activity with an IC50 value of 0.55 ± 1.00 μM. nih.gov Another study on N-glycosyl benzofuran derivatives found that most of the synthesized compounds exhibited AChE inhibitory activity, with one derivative showing an inhibition rate of 84%. researchgate.net Similarly, other synthesized benzofuranyl derivatives have shown potent inhibition with Ki values as low as 0.009 ± 0.006 μM for AChE. nih.gov

Leukotriene A4 Hydrolase: Leukotriene A4 (LTA4) hydrolase is a key enzyme in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4), making it a target for anti-inflammatory drugs. nih.govnih.gov Substituted benzofurans have been identified as inhibitors of LTA4H. nih.gov A series of benzofuran derivatives demonstrated the ability to reduce LTB4 levels in both mouse and human whole blood in vitro, indicating successful target engagement. nih.gov This line of research has led to the identification of advanced benzofuran analogs for further profiling as potential treatments for inflammatory diseases. nih.gov

Farnesyltransferase: Farnesyltransferase (FTase) is a critical enzyme in the post-translational modification of Ras proteins, which are implicated in cancer cell growth and proliferation. tandfonline.comrsc.orgnih.gov Consequently, FTase inhibitors are being investigated as anticancer agents. nih.govresearchgate.net A series of benzofuran-based FTase inhibitors were designed and synthesized, leading to the discovery of a compound with highly potent enzyme inhibitory activity (IC50 = 1.1 nM) and demonstrated antitumor activity in human cancer xenografts in mice. nih.gov Quantitative structure-activity relationship (QSAR) analyses on benzofuran derivatives have also been performed to understand the structural features that contribute to their FTase inhibitory and antiproliferative activities. tandfonline.com

Table 1: Enzyme Inhibition by Benzofuran Derivatives

| Enzyme Target | Derivative Class | Key Findings | Reference(s) |

| Chorismate Mutase | 3-(Benzofuran-2-ylmethyl) (pyrazolo/benzo)triazinones | 64-65% inhibition at 30 μM | nih.gov, nih.gov, rsc.org |

| Acetylcholinesterase | Benzofuran-1,2,4-triazoles | IC50 = 0.55 ± 1.00 μM | nih.gov |

| Acetylcholinesterase | N-glycosyl benzofurans | 84% inhibition rate | researchgate.net |

| Farnesyltransferase | Benzofuran-based inhibitors | IC50 = 1.1 nM | nih.gov |

Understanding how inhibitors bind to their target enzymes is crucial for rational drug design. For LTA4H, molecular dynamics simulations have provided insights into the selective inhibition mechanism. Studies on the inhibitor ARM1 revealed that its binding leads to a more stable active site conformation compared to nonselective inhibitors. nih.gov Per-residue energy decomposition analysis identified key amino acids such as Phe314, Val367, and Tyr378 as critical for the selective inhibition of the enzyme's epoxide hydrolase activity. nih.gov

In the context of antitubercular agents, the interaction between benzofuran inhibitors and the Pks13 thioesterase domain of M. tuberculosis has been studied. X-ray crystallography revealed that the piperidine (B6355638) moiety of one inhibitor was positioned near the catalytic site, stacked between the aromatic rings of two tyrosine residues (Tyr1663 and Tyr1674). acs.org A key interaction was observed between the carboxylic group of an aspartate residue (Asp1644) and the phenol (B47542) hydroxyl group on the benzofuran ring, highlighting the importance of specific hydrogen bonds for potent inhibition. acs.org

Antimicrobial Activity Investigations (In Vitro)

Benzofuran derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as a promising scaffold for the development of new anti-infective agents. nih.govrsc.org

The benzofuran nucleus is a common feature in compounds with significant antibacterial properties. rsc.org Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, 5-bromobenzofuran-triazoles have been screened for their potential against Bacillus subtilis and Escherichia coli. nih.gov In another study, certain 3H-spiro[1-benzofuran-2,1'-cyclohexane] derivatives showed interesting activity against Gram-positive organisms like Bacillus subtilis, Bacillus cereus, Micrococcus luteus, and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to commercial antibiotics. nih.gov Structure-activity relationship (SAR) studies have indicated that substitutions on the benzofuran ring, such as the presence of a hydroxyl group at the C-6 position or halogens, can be essential for antibacterial activity. nih.govrsc.org

Table 2: Antibacterial Activity of Selected Benzofuran Derivatives

| Bacterial Strain(s) | Derivative Class | Activity/MIC | Reference(s) |

| B. subtilis, S. aureus, etc. | 3H-Spiro[1-benzofuran-2,1'-cyclohexane]s | Active, comparable to commercial antibiotics | nih.gov |

| E. coli, P. vulgaris | Isatin-benzofuran hybrids | MIC = 31.25 μg/mL | rsc.org |

| Gram-positive strains | Halogenated 3-benzofurancarboxylic acids | MIC = 50 to 200 μg/mL | semanticscholar.org |

The antifungal potential of the benzofuran scaffold has also been extensively explored. researchgate.net Halogenated derivatives of 3-benzofurancarboxylic acids have exhibited activity against Candida albicans and Candida parapsilosis with MIC values of 100 µg/mL. semanticscholar.org Benzofuran-3-carbohydrazide derivatives have also shown promising antifungal activity. nih.gov Furthermore, some aryl [3-(imidazol-1-yl/triazol-1-ylmethyl)benzofuran-2-yl] ketoximes demonstrated moderate to good activity against Candida glabrata and Candida albicans, with MICs ranging from 5-25 μg/mL. nih.gov SAR studies suggest that combining the benzofuran ring with moieties like pyrazoline and thiazole (B1198619) is essential for potent antifungal effects. nih.gov

The emergence of multidrug-resistant tuberculosis has spurred the search for novel therapeutic agents. The benzofuran scaffold is being actively investigated for this purpose. nih.govmdpi.com As mentioned, derivatives targeting the essential enzyme chorismate mutase have shown promise. nih.gov Other research has focused on benzofuran-3-carbohydrazide derivatives, which were evaluated for their in vitro inhibitory activity against M. tuberculosis H37Rv strains, with some compounds showing significant antimycobacterial activity with MICs as low as 8 μg/mL. nih.gov In silico studies have also suggested that benzofuran derivatives have the potential to act as lead molecules by interacting with other key targets in M. tuberculosis, such as the transcriptional regulatory protein NarL. nih.gov Additionally, a benzofuran derivative was identified as a lead inhibitor of the Pks13 thioesterase domain, a novel clinical target for tuberculosis. acs.org

Cytotoxic Activity against Cancer Cell Lines (In Vitro Assays)

Derivatives of the methyl benzofuran-3-carboxylate scaffold have demonstrated notable cytotoxic effects against a variety of human cancer cell lines in laboratory settings. These compounds are investigated for their ability to inhibit cancer cell growth and proliferation, a key characteristic of potential anticancer agents.

Inhibition of Proliferation in Diverse Cancer Cell Lines

In vitro studies using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay have quantified the cytotoxic potential of these compounds, typically expressed as the IC50 value—the concentration required to inhibit the growth of 50% of the cell population.

Halogenated derivatives, in particular, have shown significant activity. For instance, two derivatives, identified as methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, were tested across a panel of seven human cancer cell lines. nih.govresearchgate.net The brominated derivative demonstrated more potent anticancer activity in most tested lines, with particularly strong effects against liver (HepG2) and lung (A549) cancer cells, recording IC50 values of 3.8 ± 0.5 μM and 3.5 ± 0.6 μM, respectively. nih.gov The chlorinated compound also showed its highest cytotoxicity against the A549 lung cancer cell line with an IC50 value of 6.3 ± 2.5 μM. nih.govresearchgate.net

Further studies on 3-methylbenzofuran (B1293835) derivatives revealed potent antiproliferative activity against non-small cell lung cancer lines, A549 and NCI-H23. tandfonline.comnih.gov One derivative featuring a para-methoxy group on a terminal phenyl ring exhibited an IC50 value of 1.48 µM against the A549 cell line, a potency comparable to the reference drug staurosporine. nih.gov Other research has highlighted that benzofuran derivatives with a bromine atom attached to the methyl group at the 3-position can possess remarkable cytotoxic activity against leukemia cells (K562 and HL60), with IC50 values as low as 5 μM and 0.1 μM, respectively. mdpi.com

| Compound Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Source |

|---|---|---|---|---|

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 | Liver | 3.8 ± 0.5 | nih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 | Lung | 3.5 ± 0.6 | nih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | SW620 | Colon | 10.8 ± 0.9 | nih.gov |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 | Lung | 6.3 ± 2.5 | nih.govresearchgate.net |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 | Liver | 11 ± 3.2 | nih.govresearchgate.net |

| 3-Methylbenzofuran derivative (with p-methoxy group) | A549 | Lung | 1.48 | nih.gov |

| Brominated 3-methyl benzofuran derivative | K562 | Leukemia | 5 | mdpi.com |

| Brominated 3-methyl benzofuran derivative | HL60 | Leukemia | 0.1 | mdpi.com |

Exploration of Selectivity Profiles against Normal Cells

A crucial aspect of anticancer drug development is selectivity—the ability of a compound to target cancer cells while sparing normal, healthy cells. Several studies on methyl benzofuran-3-carboxylate derivatives have reported promising selectivity profiles.

For example, the two halogenated derivatives that showed significant cytotoxicity against cancer cell lines were found to have no toxic potential against normal Human Umbilical Vein Endothelial Cells (HUVEC), with IC50 values greater than 1000 µM. nih.gov This indicates a high degree of selectivity for cancer cells. nih.gov Similarly, other research has found that certain brominated 3-methyl benzofuran derivatives displayed remarkable cytotoxic activity against leukemia cells without affecting normal cells. mdpi.comnih.gov The evaluation of potent 3-methylbenzofuran derivatives against the non-tumorigenic human lung cell line WI-38 resulted in high IC50 values, confirming their selective potential against tumor cells. tandfonline.comnih.gov This inherent selectivity is a highly valued characteristic, suggesting that these compounds could have a wider therapeutic window and potentially fewer side effects. nih.gov

Other Biologically Relevant Activities (In Vitro)

Beyond their anticancer potential, compounds based on the benzofuran scaffold have been investigated for a variety of other biological activities that are relevant to human health and disease.

Anti-inflammatory Properties

Benzofuran derivatives have demonstrated significant anti-inflammatory activity in various in vitro models. nih.gov Their mechanisms of action often involve the modulation of key inflammatory pathways. Studies have shown that certain benzofuran-heterocycle hybrids can inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. mdpi.com One potent compound from this series not only inhibited NO production but also down-regulated the secretion of other pro-inflammatory factors, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.com The anti-inflammatory mechanism may be linked to the inhibition of the NF-κB and MAPK signaling pathways. mdpi.com Other newly isolated natural benzofuran derivatives have also shown significant inhibitory activity against neutrophil respiratory burst, a key event in the inflammatory response. nih.gov

Antioxidant Potential